Myeloperoxidase (MPO) Inhibition vs. Analogs
5-Chlorobenzo[i]phenanthridine demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity, with an IC₅₀ of 54 nM [1]. In contrast, many other substituted benzo[i]phenanthridines evaluated in the same assay show significantly weaker activity or are inactive, highlighting the unique contribution of the 5-chloro substituent to MPO binding and inhibition [2]. This level of potency positions 5-chlorobenzo[i]phenanthridine as a superior tool compound for probing MPO-mediated pathways compared to unsubstituted or differently substituted analogs.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM |
| Comparator Or Baseline | Other benzo[i]phenanthridine derivatives (IC₅₀ > 1 µM or inactive in comparable assays) |
| Quantified Difference | > 18.5-fold increase in potency |
| Conditions | Aminophenyl fluorescein assay; 10 min incubation; MPO source not specified |
Why This Matters
For researchers investigating MPO's role in inflammation and cardiovascular diseases, this compound provides a validated, high-potency chemical probe unavailable from close structural analogs.
- [1] BindingDB. (n.d.). BDBM50567714 (CHEMBL4855030). Affinity Data: IC50 = 54 nM for inhibition of MPO chlorination activity. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL4855030. Myeloperoxidase inhibition data for benzo[i]phenanthridine derivatives. View Source
